4-[4-(1-Adamantyl)-1,3-thiazol-2-yl]benzaldehyde
Overview
Description
4-[4-(1-Adamantyl)-1,3-thiazol-2-yl]benzaldehyde: is a complex organic compound that features a unique adamantyl group attached to a thiazole ring, which is further connected to a benzaldehyde moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[4-(1-Adamantyl)-1,3-thiazol-2-yl]benzaldehyde typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 1-adamantylamine with a suitable thioamide under acidic conditions.
Attachment of the Benzaldehyde Group: The thiazole intermediate is then reacted with 4-bromobenzaldehyde in the presence of a base such as potassium carbonate to form the final product.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The aldehyde group in 4-[4-(1-Adamantyl)-1,3-thiazol-2-yl]benzaldehyde can undergo oxidation to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The thiazole ring can participate in electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: 4-[4-(1-Adamantyl)-1,3-thiazol-2-yl]benzoic acid.
Reduction: 4-[4-(1-Adamantyl)-1,3-thiazol-2-yl]benzyl alcohol.
Substitution: Various substituted thiazole derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes that act as catalysts in organic reactions.
Material Science: Due to its rigid structure, it can be incorporated into polymers to enhance their mechanical properties.
Biology and Medicine:
Antimicrobial Agents: The adamantyl group is known for its antiviral and antibacterial properties, making this compound a potential candidate for drug development.
Enzyme Inhibition: It can act as an inhibitor for certain enzymes, providing a basis for therapeutic applications.
Industry:
Pharmaceuticals: Used in the synthesis of drugs that require a stable and rigid scaffold.
Agriculture: Potential use in the development of agrochemicals due to its stability and bioactivity.
Mechanism of Action
The mechanism of action of 4-[4-(1-Adamantyl)-1,3-thiazol-2-yl]benzaldehyde is primarily attributed to its ability to interact with biological macromolecules. The adamantyl group enhances lipophilicity, allowing the compound to easily penetrate cell membranes. The thiazole ring can interact with enzyme active sites, potentially inhibiting their activity. The benzaldehyde moiety can form covalent bonds with nucleophilic residues in proteins, leading to enzyme inhibition.
Comparison with Similar Compounds
- 4-(1-Adamantyl)-1,2,3-thiadiazole
- 4-(1-Adamantyl)-2-methyl-thiazole
- 4-(4-Biphenyl)-2-(3-pyridyl)-thiazole
Comparison:
- 4-(1-Adamantyl)-1,2,3-thiadiazole: Similar in structure but contains a thiadiazole ring instead of a thiazole ring, which may alter its reactivity and biological activity.
- 4-(1-Adamantyl)-2-methyl-thiazole: Contains a methyl group on the thiazole ring, which can influence its steric and electronic properties.
- 4-(4-Biphenyl)-2-(3-pyridyl)-thiazole: Features a biphenyl and pyridyl group, making it more complex and potentially more versatile in its applications.
The uniqueness of 4-[4-(1-Adamantyl)-1,3-thiazol-2-yl]benzaldehyde lies in its combination of the adamantyl group with a thiazole ring and a benzaldehyde moiety, providing a balance of stability, reactivity, and biological activity.
Properties
IUPAC Name |
4-[4-(1-adamantyl)-1,3-thiazol-2-yl]benzaldehyde | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NOS/c22-11-13-1-3-17(4-2-13)19-21-18(12-23-19)20-8-14-5-15(9-20)7-16(6-14)10-20/h1-4,11-12,14-16H,5-10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFVSJGUPJFVTFO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C4=CSC(=N4)C5=CC=C(C=C5)C=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NOS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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